molecular formula C12H15NS B14517052 1,6,7,11b-Tetrahydro-2H,4H-[1,3]thiazino[4,3-a]isoquinoline CAS No. 63006-91-7

1,6,7,11b-Tetrahydro-2H,4H-[1,3]thiazino[4,3-a]isoquinoline

Cat. No.: B14517052
CAS No.: 63006-91-7
M. Wt: 205.32 g/mol
InChI Key: UJVVRZSSTYPMRN-UHFFFAOYSA-N
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Description

1,6,7,11b-Tetrahydro-2H,4H-[1,3]thiazino[4,3-a]isoquinoline is a heterocyclic compound that belongs to the family of isoquinoline derivatives. These compounds are known for their diverse pharmacological properties and have been studied extensively for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazine ring fused to an isoquinoline core, makes it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6,7,11b-Tetrahydro-2H,4H-[1,3]thiazino[4,3-a]isoquinoline typically involves the reaction of homocalycotomine with aryl isothiocyanates to form thioureas. These thioureas are then treated with methyl iodide and alkaline conditions to yield the desired compound . Another method involves the treatment of thioureas with ethanolic hydrogen chloride under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,6,7,11b-Tetrahydro-2H,4H-[1,3]thiazino[4,3-a]isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazine derivatives, and various substituted isoquinoline derivatives .

Scientific Research Applications

1,6,7,11b-Tetrahydro-2H,4H-[1,3]thiazino[4,3-a]isoquinoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its pharmacological effects, such as enzyme inhibition and receptor modulation.

Mechanism of Action

The mechanism of action of 1,6,7,11b-Tetrahydro-2H,4H-[1,3]thiazino[4,3-a]isoquinoline involves its interaction with various molecular targets. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. The thiazine ring’s nitrogen and sulfur atoms play a crucial role in these interactions, often forming hydrogen bonds and coordinating with metal ions. These interactions can lead to the inhibition of enzyme activity or the activation of receptor pathways, resulting in various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6,7,11b-Tetrahydro-2H,4H-[1,3]thiazino[4,3-a]isoquinoline is unique due to the presence of the thiazine ring, which imparts distinct chemical and biological properties. The sulfur atom in the thiazine ring can engage in unique interactions not possible with oxygen, leading to different pharmacological profiles and reactivity patterns .

Properties

CAS No.

63006-91-7

Molecular Formula

C12H15NS

Molecular Weight

205.32 g/mol

IUPAC Name

1,2,4,6,7,11b-hexahydro-[1,3]thiazino[4,3-a]isoquinoline

InChI

InChI=1S/C12H15NS/c1-2-4-11-10(3-1)5-7-13-9-14-8-6-12(11)13/h1-4,12H,5-9H2

InChI Key

UJVVRZSSTYPMRN-UHFFFAOYSA-N

Canonical SMILES

C1CSCN2C1C3=CC=CC=C3CC2

Origin of Product

United States

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